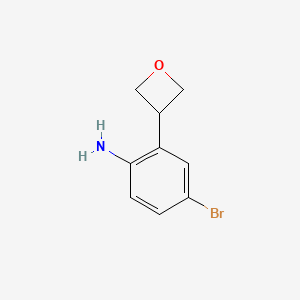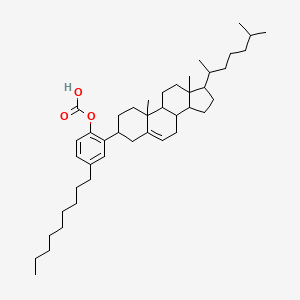
Cholest-5-en-3-ol (3beta)-, nonylphenyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cholest-5-en-3beta-yl p-nonylphenyl carbonate is a synthetic organic compound with the molecular formula C43H68O3 It is a derivative of cholesterol, where the hydroxyl group at the 3-beta position is esterified with p-nonylphenyl carbonate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cholest-5-en-3beta-yl p-nonylphenyl carbonate typically involves the esterification of cholesterol with p-nonylphenyl chloroformate. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Starting Materials: Cholesterol and p-nonylphenyl chloroformate.
Reaction Conditions: The reaction is conducted in an anhydrous solvent like dichloromethane or tetrahydrofuran at room temperature.
Procedure: Cholesterol is dissolved in the solvent, and p-nonylphenyl chloroformate is added dropwise with stirring. The base is then added to the mixture to facilitate the reaction.
Purification: The product is purified by column chromatography or recrystallization to obtain pure cholest-5-en-3beta-yl p-nonylphenyl carbonate.
Industrial Production Methods
In an industrial setting, the production of cholest-5-en-3beta-yl p-nonylphenyl carbonate may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Ch
Properties
CAS No. |
60474-62-6 |
|---|---|
Molecular Formula |
C43H68O3 |
Molecular Weight |
633.0 g/mol |
IUPAC Name |
[2-[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]-4-nonylphenyl] hydrogen carbonate |
InChI |
InChI=1S/C43H68O3/c1-7-8-9-10-11-12-13-17-32-18-23-40(46-41(44)45)36(28-32)33-24-26-42(5)34(29-33)19-20-35-38-22-21-37(31(4)16-14-15-30(2)3)43(38,6)27-25-39(35)42/h18-19,23,28,30-31,33,35,37-39H,7-17,20-22,24-27,29H2,1-6H3,(H,44,45) |
InChI Key |
KUXNVSCEYRWPSC-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCCCCCC1=CC=C(C=C1)OC(=O)O[C@H]2CC[C@@]3([C@H]4CC[C@]5([C@H]([C@@H]4CC=C3C2)CC[C@@H]5[C@H](C)CCCC(C)C)C)C |
Canonical SMILES |
CCCCCCCCCC1=CC(=C(C=C1)OC(=O)O)C2CCC3(C4CCC5(C(C4CC=C3C2)CCC5C(C)CCCC(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


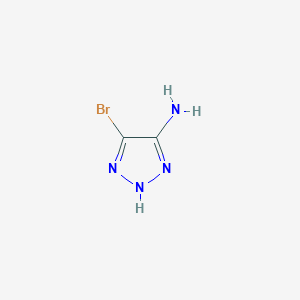

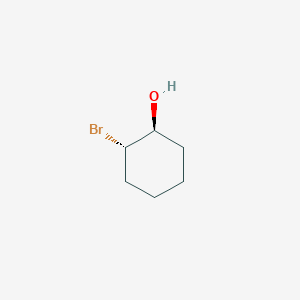
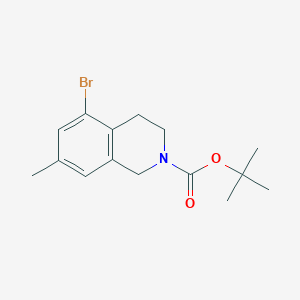

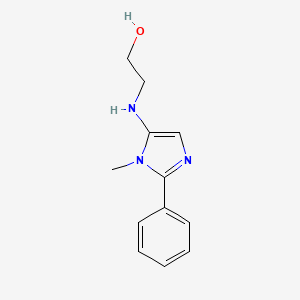
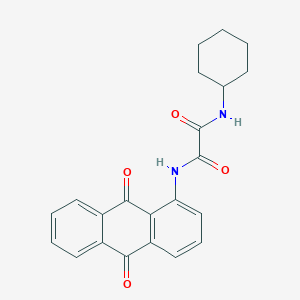
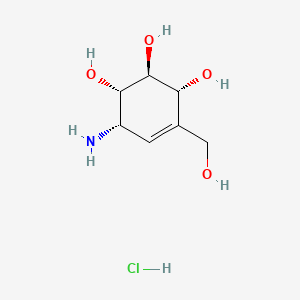

![4,6-Dibromobenzo[d]isoxazole](/img/structure/B12817069.png)
![5-Amino-4-[4-(4-chloro-phenyl)-thiazol-2-yl]-1-(4-fluoro-phenyl)-1,2-dihydro-pyrrol-3-one](/img/structure/B12817076.png)
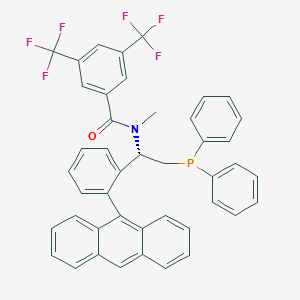
![Myo-Inositol, 5-O-[6-(benzoylamino)hexyl]-, 1,2,3,4,6-pentakis(dihydrogen phosphate), decaammonium salt](/img/structure/B12817081.png)
